Zirconium hydroxide

Description

The exact mass of the compound Zirconium hydroxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Zirconium hydroxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zirconium hydroxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

12688-15-2 |

|---|---|

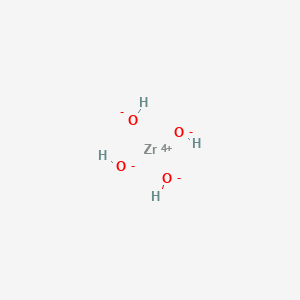

Molecular Formula |

HOZr- |

Molecular Weight |

108.23 g/mol |

IUPAC Name |

zirconium;hydroxide |

InChI |

InChI=1S/H2O.Zr/h1H2;/p-1 |

InChI Key |

ATYZRBBOXUWECY-UHFFFAOYSA-M |

SMILES |

[OH-].[OH-].[OH-].[OH-].[Zr+4] |

Canonical SMILES |

[OH-].[Zr] |

Other CAS No. |

14475-63-9 12688-15-2 |

physical_description |

DryPowder, WetSolid; WetSolid |

Pictograms |

Irritant |

Synonyms |

zirconium hydroxide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Zirconium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium hydroxide, nominally represented by the formula Zr(OH)₄, is a versatile inorganic compound of significant interest in materials science, catalysis, and pharmaceutical development. Often existing as a hydrated, amorphous solid, its properties can vary depending on the method of preparation. This technical guide provides a comprehensive overview of the core chemical properties of zirconium hydroxide, with a focus on quantitative data, experimental methodologies, and key chemical behaviors.

Core Chemical Properties

Zirconium hydroxide is best described as a hydrated oxide, often represented as ZrO₂·nH₂O. Its chemical behavior is dominated by its amphoteric nature, low solubility in water, and its role as a precursor to zirconium dioxide (zirconia).

Amphoterism: Reactivity with Acids and Bases

Zirconium hydroxide exhibits amphoteric properties, meaning it can react with both acids and bases.[1]

-

Reaction with Acids: In acidic solutions, zirconium hydroxide acts as a base, reacting to form zirconyl salts. For instance, with hydrochloric acid, it forms zirconyl chloride and water.[2] The reaction proceeds via the protonation of the hydroxide groups, leading to the formation of the zirconyl cation (ZrO²⁺) or other complex zirconium-oxo-hydroxy species.

General Reaction: Zr(OH)₄(s) + 2H⁺(aq) → ZrO²⁺(aq) + 3H₂O(l)

-

Reaction with Bases: In the presence of strong bases, zirconium hydroxide acts as an acid, forming zirconates. The reaction involves the deprotonation of the hydroxide groups to form anionic species.

General Reaction: Zr(OH)₄(s) + 2OH⁻(aq) → [Zr(OH)₆]²⁻(aq)

Quantitative Physicochemical Data

The following tables summarize key quantitative data for zirconium hydroxide.

| Property | Value | Notes |

| Molar Mass | 159.25 g/mol | Calculated based on the formula Zr(OH)₄. |

| Appearance | White, amorphous powder or bulky solid | Can also exist in different hydrated forms. |

| Density | ~3.25 g/cm³ | |

| Solubility in Water | Insoluble | [1] |

| Solubility in Acids | Soluble in dilute mineral acids | [1] |

| Solubility in Alkalis | Insoluble in aqueous ammonia and dilute alkali hydroxides, but reacts with strong, concentrated alkalis. | [1] |

| Property | Value Range / Point | Experimental Method |

| Solubility Product (as ZrO₂) | log Ksp = -62.46 ± 0.10 | Undersaturation Method |

| Isoelectric Point (IEP) | pH 7.5 | Zeta Potential Measurement |

Note on Solubility Product: The determination of a true solubility product (Ksp) for Zr(OH)₄ is challenging as it rarely reaches equilibrium in aqueous solutions.[3] The provided value is for zirconium dioxide (ZrO₂), the dehydrated form of zirconium hydroxide.[3]

Thermal Decomposition

Zirconium hydroxide undergoes thermal decomposition upon heating, ultimately yielding zirconium dioxide (zirconia). This process occurs in multiple stages, as revealed by thermogravimetric analysis (TGA) and differential thermal analysis (DTA).[4]

| Temperature Range (°C) | Process | Weight Loss (%) | Analysis Method |

| 25 - 200 | Removal of physically adsorbed water | Variable | TGA |

| 200 - 400 | Dehydroxylation (loss of bound water) | ~11-18 | TGA/DTA |

| ~419 | Crystallization to tetragonal ZrO₂ | Minimal | DTA (Exothermic) |

| >600 | Phase transition to monoclinic ZrO₂ | None | DTA |

Experimental Protocols

Synthesis of Zirconium Hydroxide (Precipitation Method)

Objective: To synthesize amorphous zirconium hydroxide from a zirconium salt precursor.

Materials:

-

Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

-

Ammonium hydroxide (NH₄OH) solution (25-28%)

-

Deionized water

Procedure:

-

Prepare a 0.1 M solution of zirconium oxychloride octahydrate in deionized water.

-

Slowly add the ammonium hydroxide solution dropwise to the zirconium oxychloride solution while stirring vigorously at room temperature.

-

Monitor the pH of the solution and continue adding ammonium hydroxide until a pH of 9-10 is reached, resulting in the formation of a white precipitate.

-

Continue stirring the suspension for 1-2 hours to ensure complete precipitation.

-

Separate the precipitate by filtration or centrifugation.

-

Wash the precipitate several times with deionized water to remove residual ions.

-

Dry the resulting zirconium hydroxide powder in an oven at 80-100°C.

Determination of Isoelectric Point (Zeta Potential Measurement)

Objective: To determine the pH at which the surface charge of zirconium hydroxide particles is zero.[5][6][7]

Apparatus:

-

Zeta potential analyzer

-

pH meter

-

Autotitrator (optional)

-

Stirrer

Procedure:

-

Prepare a dilute aqueous suspension of zirconium hydroxide (e.g., 0.01-0.1 wt%).

-

Measure the initial pH and zeta potential of the suspension.

-

Titrate the suspension with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) in small increments.

-

After each addition, allow the suspension to equilibrate while stirring, then measure the pH and zeta potential.

-

Continue this process over a wide pH range (e.g., pH 3 to 11).

-

Plot the measured zeta potential (mV) as a function of pH.

-

The isoelectric point is the pH at which the curve intersects the zero zeta potential axis.[5][6][7]

Conclusion

The chemical properties of zirconium hydroxide are multifaceted, making it a compound with diverse applications. Its amphoteric nature allows for its use in various chemical reactions, while its thermal decomposition pathway is fundamental to the production of high-performance zirconia ceramics. Understanding the quantitative aspects of its solubility and surface charge, as detailed in this guide, is crucial for optimizing its use in research, development, and industrial processes. The provided experimental protocols offer a foundation for the synthesis and characterization of this important material.

References

Zirconium (IV) Hydroxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium (IV) hydroxide, often referred to as hydrous zirconia, is an inorganic compound with the chemical formula Zr(OH)₄. It also exists in hydrated forms, represented as ZrO₂·nH₂O. This white, amorphous solid is characterized by its low solubility in water and its amphoteric nature, dissolving in acids.[1][2][3] Zirconium (IV) hydroxide is a versatile material with significant applications in catalysis, ceramics, and increasingly, in biomedical fields due to its high specific surface area and ion-exchange capabilities.[1][4] This guide provides an in-depth overview of its chemical formula, structure, properties, and the experimental protocols for its synthesis and characterization.

Chemical Formula and Structure

The accepted chemical formula for zirconium (IV) hydroxide is Zr(OH)₄ .[1][3][5] However, it is often described as an ill-defined, hydrated material, which can be represented as ZrO₂·nH₂O.[2][3]

The structure of zirconium (IV) hydroxide is predominantly amorphous , lacking a long-range crystalline order.[6][7] X-ray pair distribution function (PDF) analysis reveals a local structure where zirconium atoms are coordinated by six or seven oxygen atoms, forming ZrO₆ and ZrO₇ polyhedra.[6] These polyhedra are primarily connected through shared edges and, to a lesser extent, corners, creating two-dimensional sheets.[6] The maximum correlation length in this amorphous structure is approximately 12 Å.[6] Computational modeling suggests that this disordered arrangement arises from the reaction between acidic bridging hydroxyl groups and basic terminal hydroxyl groups, leading to the formation of water and Zr-O-Zr bridges.[8][9]

Physicochemical Properties

Zirconium (IV) hydroxide exhibits a range of properties that make it suitable for various high-technology applications. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | Zr(OH)₄ | [1][3][5] |

| Molar Mass | 159.25 g/mol | [3] |

| Appearance | White, amorphous powder or filter cake | [1][2][10] |

| Density | ~3.25 g/cm³ | [3][10] |

| Melting Point | Decomposes at ~550 °C | [2][3] |

| Solubility in water | Insoluble | [1][3][10] |

| Solubility in other solvents | Soluble in dilute mineral acids | [1][10] |

| Specific Surface Area | 60 to over 460 m²/g | [4][11] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of zirconium (IV) hydroxide are crucial for reproducible research and development.

Synthesis of Zirconium (IV) Hydroxide via Precipitation

This protocol describes the synthesis of zirconium (IV) hydroxide by precipitation from a zirconium salt solution using a base.

Materials:

-

Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)

-

Ammonium hydroxide (NH₄OH, 25% solution)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Buchner funnel and filter paper

-

Oven

Procedure:

-

Prepare a 0.1 M aqueous solution of zirconyl chloride octahydrate by dissolving the appropriate amount in deionized water.

-

Place the zirconyl chloride solution in a beaker on a magnetic stirrer and begin stirring.

-

Slowly add the 25% ammonium hydroxide solution dropwise to the zirconyl chloride solution.

-

Continuously monitor the pH of the solution. Continue adding ammonium hydroxide until the pH of the solution reaches 9. A white precipitate of zirconium (IV) hydroxide will form immediately.[5]

-

Allow the suspension to stir for an additional 6 hours at room temperature to ensure complete precipitation and aging of the gel.[5]

-

Separate the precipitate from the solution by vacuum filtration using a Buchner funnel.

-

Wash the collected precipitate with deionized water five times to remove any residual ions.[5]

-

Dry the washed precipitate in an oven overnight at 110 °C (383 K) to obtain the final zirconium (IV) hydroxide powder.[5]

Characterization Techniques

XRD is used to determine the crystalline nature of the material. For amorphous zirconium (IV) hydroxide, XRD patterns will show broad, diffuse peaks rather than sharp, well-defined reflections.

Instrumentation:

-

Powder X-ray diffractometer with a Cu Kα X-ray source.

Sample Preparation:

-

A small amount of the dried zirconium (IV) hydroxide powder is placed onto a sample holder and gently pressed to create a flat surface.

Data Collection:

-

The sample is scanned over a 2θ range, typically from 10° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

Data Analysis:

-

The resulting diffractogram is analyzed for the presence of sharp peaks, which would indicate crystalline phases. The absence of sharp peaks and the presence of a broad hump is characteristic of an amorphous material.[12][13]

TGA is employed to study the thermal decomposition of zirconium (IV) hydroxide and to determine its water content.

Instrumentation:

-

Thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) is ideal for identifying evolved gases.

Procedure:

-

Place a small, accurately weighed amount of the zirconium (IV) hydroxide sample (typically 5-10 mg) into an alumina crucible.

-

Heat the sample from room temperature to approximately 900 °C at a constant heating rate, for example, 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air flow of 50 mL/min).

-

The weight loss of the sample is recorded as a function of temperature.

Data Analysis:

-

The TGA curve will show distinct weight loss steps. The initial weight loss below 200 °C is attributed to the removal of physically adsorbed water.[14] The subsequent weight loss at higher temperatures corresponds to the dehydroxylation process (Zr(OH)₄ → ZrO₂ + 2H₂O).[14] The total weight loss can be used to calculate the initial water content. An exothermic peak in the differential thermal analysis (DTA) curve around 400-600 °C indicates the crystallization of amorphous zirconia.[14]

FTIR spectroscopy is used to identify the functional groups present in the zirconium (IV) hydroxide.

Instrumentation:

-

FTIR spectrometer.

Sample Preparation:

-

A small amount of the dried powder is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the analysis can be performed using an attenuated total reflectance (ATR) accessory.

Data Collection:

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Data Analysis:

-

The resulting spectrum will show characteristic absorption bands. A broad band in the region of 3600-3000 cm⁻¹ is attributed to the O-H stretching vibrations of the hydroxyl groups and adsorbed water molecules.[15][16] A band around 1630 cm⁻¹ corresponds to the bending vibration of water molecules.[15] The region below 1000 cm⁻¹ will show bands corresponding to Zr-O vibrations.[15]

Conclusion

Zirconium (IV) hydroxide is a material of significant scientific and industrial interest. Its amorphous structure, composed of interconnected ZrO₆ and ZrO₇ polyhedra, gives rise to a high surface area and unique chemical properties. The synthesis and characterization protocols outlined in this guide provide a foundation for the reproducible production and analysis of this versatile compound, enabling further research and development in areas ranging from catalysis to advanced materials and drug delivery systems.

References

- 1. News - What is zirconium hydroxide? [xingluchemical.com]

- 2. kmchem.com [kmchem.com]

- 3. Zirconium(IV) hydroxide - Wikipedia [en.wikipedia.org]

- 4. "The Study of Zirconium Hydroxide and Zirconium (IV) Metal-Organic Fram" by James W. Kollar [digitalcommons.kennesaw.edu]

- 5. Zirconium hydroxide synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Zirconium hydroxide | HOZr- | CID 3014698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemicalland21.com [chemicalland21.com]

- 11. 14475-63-9|Zirconium(IV) hydroxide|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Synthesis of zirconium hydroxide from zirconium salts

An in-depth technical guide on the synthesis of zirconium hydroxide from various zirconium salts, designed for researchers, scientists, and professionals in drug development.

Introduction

Zirconium hydroxide (Zr(OH)₄), often referred to as hydrous zirconia, is a critical intermediate in the production of high-purity zirconium dioxide (zirconia) and other zirconium compounds.[1] Its properties, such as particle size, crystallinity, and surface area, are highly dependent on the synthesis methodology. These characteristics, in turn, dictate the performance of the final zirconia-based materials used in catalysis, ceramics, and biomedical applications. This guide provides a detailed overview of the primary methods for synthesizing zirconium hydroxide from common zirconium salt precursors, focusing on precipitation, hydrolysis, sol-gel, and hydrothermal techniques.

Precipitation Method

The precipitation method is a widely used, straightforward, and cost-effective technique for synthesizing zirconium hydroxide.[2] It involves the reaction of a soluble zirconium salt solution with a base, leading to the precipitation of insoluble zirconium hydroxide. The choice of zirconium salt and precipitating agent, along with control of reaction parameters like pH and temperature, significantly influences the final product's characteristics.

Experimental Protocols

Protocol 2.1.1: Precipitation from Zirconium Oxychloride using Ammonium Hydroxide

This is one of the most common precipitation methods.

-

Preparation of Precursor Solution: Prepare a 0.1 M aqueous solution of zirconyl chloride octahydrate (ZrOCl₂·8H₂O).

-

Precipitation Step: Add the zirconyl chloride solution dropwise into an ammonium hydroxide (NH₄OH, 25%) solution at room temperature under vigorous stirring.[3]

-

pH Control: Continuously monitor and control the pH of the mixture, maintaining it at a constant value, typically between 9 and 10.[3][4] A buoyant white precipitate of zirconium hydroxide will form immediately.[3]

-

Aging: Continue stirring the suspension for a period of 2 to 6 hours at room temperature to allow for the aging of the precipitate.[3]

-

Washing: Separate the precipitate by filtration or centrifugation. Wash the collected solid multiple times with deionized water until it is free from chloride ions (tested with silver nitrate solution).[4]

-

Drying: Dry the washed precipitate in an oven overnight at a temperature of approximately 110 °C (383 K) to obtain the final zirconium hydroxide powder.[3][4]

Protocol 2.1.2: Precipitation from Zirconium Tetrachloride using Sodium Hydroxide

This method utilizes a different precursor and precipitating agent.

-

Reaction: Add an aqueous solution of sodium hydroxide (NaOH) to an aqueous solution of zirconium tetrachloride (ZrCl₄).[3]

-

Precipitation: Zirconium hydroxide precipitates out of the solution. The reaction is as follows: ZrCl₄(aq) + 4NaOH(aq) → Zr(OH)₄(s) + 4NaCl(aq).[3]

-

Post-Processing: The subsequent aging, washing, and drying steps are similar to those described in Protocol 2.1.1.

Data Presentation

The following table summarizes key quantitative data from various precipitation experiments.

| Zirconium Salt Precursor | Precipitating Agent | Molar Ratio (Precursor:Agent) | pH | Temperature (°C) | Drying Conditions | Resulting Material | Reference |

| Zirconium Oxychloride (ZrOCl₂) | Ammonium Hydroxide (NH₄OH) | - | 9 - 10 | Room Temp. | 110 °C, overnight | Zirconium Hydroxide | [3][4] |

| Zirconium Tetrachloride (ZrCl₄) | Sodium Hydroxide (NaOH) | - | - | Room Temp. | - | Zirconium Hydroxide | [3] |

| Zirconium Oxychloride (ZrOCl₂) | Oxalic Acid | 1 M : 0.5 M | - | - | 110 °C, 8 hours | Zirconyl-oxalic gel | [4] |

| Basic Zirconium Sulfate | Ammonium Hydroxide (NH₄OH) | - | - | - | - | Granular Zirconia Hydrate | [5][6] |

Visualization

Hydrolysis Method

Hydrolysis involves the reaction of a zirconium-containing precursor with water to form zirconium hydroxide. This can be achieved through direct hydrolysis of salts or by using precursors that readily react with water under specific conditions, such as controlled temperature and pH.

Experimental Protocols

Protocol 3.1.1: Hydrolysis of Sodium Zirconate

This method offers a more direct route from zircon minerals.

-

Precursor: Start with sodium zirconate (Na₂ZrO₃), typically obtained from the alkaline roasting of zircon sand.[7][8][9]

-

Hydrolysis Setup: Conduct the hydrolysis in a multistage stirred reactor equipped with a temperature controller.[7][8][9]

-

Reaction Conditions: Carry out the process at a constant temperature of 70 °C.[7][8][9] The process involves multiple stages where water is added to the sodium zirconate. For a 4000-gram feed, a total of 890 liters of water may be used over 13 stages.[7][8][9]

-

pH Evolution: The pH of the solution will decrease as the hydrolysis proceeds. ZrO(OH)₂ typically starts to form at pH > 9, and the transformation to Zr(OH)₄ is favored as the pH drops below 7.5, reaching completion around pH 7.0.[7]

-

Product Recovery: After the final stage, the resulting zirconium hydroxide precipitate is separated from the solution. This process can yield up to 2500 grams of Zr(OH)₄ from a 4000-gram feed.[7][8][9]

Protocol 3.1.2: Forced Hydrolysis of Zirconyl Salts

This method involves heating acidic solutions of zirconyl salts.

-

Precursor Solution: Dissolve zirconium oxychloride octahydrate (ZrOCl₂) or zirconium oxynitrate in a dilute acid solution (e.g., 0.01 M HCl or HNO₃).[10]

-

Hydrothermal Treatment: Heat the solution to boiling (approx. 102 °C) under vigorous stirring and maintain under reflux for 24 hours.[10]

-

Sol Formation: During this period, the solution will transform into a milk-white sol of hydrous zirconia.[10]

-

Purification: Remove any unhydrolyzed precursor from the sol via ultrafiltration.[10]

Data Presentation

| Precursor | Method | Temperature (°C) | pH | Key Parameters | Yield/Product | Reference |

| Sodium Zirconate (Na₂ZrO₃) | Multistage Hydrolysis | 70 | Decreases to ~7.0 | 4000g feed, 890L water, 13 stages | 2500g Zr(OH)₄ | [7][8][9] |

| Zirconium Oxychloride (ZrOCl₂) | Forced Hydrolysis | 102 (Reflux) | Acidic | 24 hours reaction time | Hydrous Zirconia Sol | [10] |

| Zirconium Carbonate | Controlled Hydrolysis | 70 | Acidic (Nitric Acid) | - | Zr(OH)₄ Nanoparticles | [11][12] |

Visualization

Sol-Gel Method

The sol-gel process involves the conversion of a molecular precursor (sol) into a gel-like network containing the solvent.[13] This method allows for excellent control over the product's microstructure and purity. It typically involves hydrolysis and condensation reactions of zirconium precursors.

Experimental Protocols

Protocol 4.1.1: Sol-Gel Synthesis from Zirconium Oxychloride

-

Precursor Solution: Prepare a solution of zirconium oxychloride (ZOC) in distilled water.[4]

-

Chelation/Sol Formation: Add a chelating agent, such as oxalic acid, to the ZOC solution. A typical ratio is 1 M ZOC to 0.5 M oxalic acid.[4] This step stabilizes the zirconium precursor and controls the hydrolysis and condensation rates.

-

Gelation: Allow the resulting sol to age at room temperature until gelation occurs.[4]

-

Drying: Dry the gel in an oven at 110 °C for approximately 8 hours to obtain a powder.[4] This powder is a zirconium hydroxide or an intermediate precursor. Subsequent calcination (e.g., at 1000 °C) is required to form zirconia.[4]

Protocol 4.1.2: Sol-Gel from Zirconium Propoxide

-

Precursor: Use a zirconium alkoxide, such as zirconium n-propoxide [Zr(OCH₂CH₂CH₃)₄], as the starting material.

-

Hydrolysis Control: The hydrolysis of the alkoxide is controlled by the slow addition of water, often mixed with an alcohol solvent and an acid or base catalyst.

-

Condensation & Gelation: The hydrolyzed species undergo condensation reactions to form a three-dimensional Zr-O-Zr network, resulting in the formation of a gel.

-

Processing: The gel is then aged, washed, and dried under specific conditions (e.g., oven drying at 110 °C or vacuum drying at 70 °C) to yield zirconium hydroxide with varying crystallite sizes.[14]

Data Presentation

| Precursor | Reagents | Molar Ratio | Drying Conditions | Resulting Crystallite Size | Reference |

| Zirconium Oxychloride | Oxalic Acid | 1 M : 0.5 M | 110 °C, 8 hours | - | [4] |

| Zirconium Propoxide | - | - | 110 °C, 12 h (Oven) | 11-13 nm | [14] |

| Zirconium Propoxide | - | - | 70 °C, 50 mbar (Vacuum) | 20-21 nm | [14] |

Visualization

Hydrothermal Synthesis

Hydrothermal synthesis involves carrying out the chemical reaction in an aqueous solution under high temperature and pressure in a sealed vessel (autoclave). This method can produce highly crystalline and well-defined nanoparticles.

Experimental Protocols

Protocol 5.1.1: Hydrothermal Synthesis using Urea

-

Precursor Solution: Prepare an aqueous solution by dissolving zirconium oxychloride octahydrate (ZrOCl₂·8H₂O).[15]

-

Precipitant: Add urea (CO(NH₂)₂) to the solution. Urea acts as a precipitating agent by slowly decomposing upon heating to generate ammonia in-situ, which raises the pH uniformly.[15]

-

Hydrothermal Reaction: Seal the mixture in an autoclave and heat it to a specific temperature (e.g., 120-200 °C) for a set duration (e.g., 2-12 hours).[15][16] The slow hydrolysis of urea and subsequent precipitation of zirconium hydroxide occurs under these conditions.

-

Aging: After the hydrothermal treatment, the resulting Zr(OH)₄ hydrogel is aged.[16]

-

Product Recovery: The product is then recovered by filtration, washed thoroughly with water and alcohol, and dried.[2][16]

Data Presentation

| Precursor | Precipitant/Mineralizer | Temperature (°C) | Time (h) | Key Observation | Reference |

| ZrOCl₂·8H₂O | Urea (CO(NH₂)₂) | 120 | - | Slower urea hydrolysis favors monoclinic ZrO₂ formation after calcination. | [15] |

| ZrOCl₂·8H₂O | Urea (CO(NH₂)₂) | >120 | 2 - 12 | Faster urea hydrolysis favors tetragonal ZrO₂ formation after calcination. | [15][16] |

| ZrOCl₂, Zr(NO₃)₄, Zr(OAc)₄ | Potassium Hydroxide (KOH) | - | - | Used as a mineralizer in supercritical hydrothermal synthesis. | [17] |

Visualization

Conclusion

The synthesis of zirconium hydroxide is a versatile process with multiple pathways available to tailor the final product's properties.

-

Precipitation is a robust and scalable method, ideal for large-scale production where moderate control over particle properties is sufficient.

-

Hydrolysis offers a direct route, particularly from industrial intermediates like sodium zirconate, and can be optimized for high yields.

-

The Sol-Gel method provides superior control over particle size and morphology at the nanoscale, making it suitable for advanced applications requiring high purity and homogeneity.

-

Hydrothermal synthesis excels in producing highly crystalline nanoparticles directly, bypassing the need for high-temperature post-calcination in some cases.

The selection of a specific method depends on the desired characteristics of the zirconium hydroxide, the available starting materials, and the economic and scalability requirements of the intended application. For researchers and drug development professionals, understanding these synthesis routes is crucial for developing novel zirconia-based materials with tailored functionalities.

References

- 1. Zirconium(IV) hydroxide - Wikipedia [en.wikipedia.org]

- 2. The preparation method of zirconia powder | Advanced Ceramics | Edgetech Industries [eticeramics.com]

- 3. Zirconium hydroxide synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. US5002749A - Process for the manufacture of zirconium oxide hydrate from granular crystallized zirconium oxide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 8. journalssystem.com [journalssystem.com]

- 9. Shortening synthesis process of zirconium hydroxide as a hydrolysis product of sodium zirconate - Physicochemical Problems of Mineral Processing - Tom Vol. 59, iss. 3 (2023) - BazTech - Yadda [yadda.icm.edu.pl]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sol–Gel Synthesis and Characterization of YSZ Nanofillers for Dental Cements at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 16. CN1524794A - A kind of hydrothermal synthesis method of zirconia - Google Patents [patents.google.com]

- 17. e3s-conferences.org [e3s-conferences.org]

A Comprehensive Technical Guide to the Thermal Decomposition of Zirconium Hydroxide to Zirconia

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decomposition of zirconium hydroxide into zirconia (ZrO₂), a critical process for producing high-purity zirconia powders with tailored properties for various advanced applications, including in the pharmaceutical and biomedical fields. This document details the synthesis of the precursor material, the intricate stages of its thermal transformation, and the analytical techniques used for characterization.

Introduction

Zirconia (zirconium dioxide, ZrO₂) is a ceramic material with exceptional properties, including high thermal stability, chemical inertness, and mechanical strength. These attributes make it a valuable material in a wide range of applications, from dental implants and catalysts to solid oxide fuel cells. The properties of the final zirconia product are highly dependent on the characteristics of the initial zirconium hydroxide precursor and the conditions of the thermal treatment. This guide elucidates the fundamental principles and experimental methodologies involved in this transformation.

The thermal decomposition of zirconium hydroxide is a multi-step process that begins with an amorphous hydrous precursor and culminates in crystalline zirconia. The key stages of this transformation include the removal of adsorbed and structural water (dehydration and dehydroxylation), followed by the crystallization into a metastable tetragonal phase, which then transforms into the stable monoclinic phase at higher temperatures.

Synthesis of Zirconium Hydroxide Precursor

The most common method for synthesizing zirconium hydroxide is through precipitation from a zirconium salt solution, typically zirconium oxychloride (ZrOCl₂·8H₂O), by adding a base such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH).[1][2] The reaction parameters, including pH, temperature, and aging time, significantly influence the properties of the precipitated hydroxide and, consequently, the final zirconia powder.

Experimental Protocol: Precipitation of Zirconium Hydroxide

This protocol describes a typical laboratory-scale synthesis of zirconium hydroxide.

Materials:

-

Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

-

Ammonium hydroxide (NH₄OH, 25%) or Sodium Hydroxide (NaOH)

-

Deionized water

Procedure: [2]

-

Precursor Solution Preparation: Prepare a 0.1 M aqueous solution of zirconium oxychloride (ZrOCl₂·8H₂O) in deionized water.

-

Precipitation: While stirring the zirconium oxychloride solution vigorously at room temperature, slowly add ammonium hydroxide dropwise until the pH of the solution reaches a desired value (e.g., pH 9). A white precipitate of zirconium hydroxide will form immediately.[2]

-

Aging: Continue stirring the suspension for a set period, for instance, 6 hours at room temperature, to allow for the aging of the precipitate.[2]

-

Washing: Separate the precipitate from the solution by filtration or centrifugation. Wash the precipitate multiple times with deionized water to remove residual chloride and ammonium ions.

-

Drying: Dry the washed precipitate in an oven at a temperature of approximately 110°C overnight to obtain zirconium hydroxide, often represented as Zr(OH)₄ or in a more complex form like ZrO₂-x(OH)₂x·yH₂O.[3]

Thermal Decomposition Pathway

The thermal decomposition of zirconium hydroxide into zirconia follows a distinct sequence of transformations. This process can be effectively monitored using techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The general pathway is illustrated below.

Caption: General workflow for the synthesis and thermal decomposition of zirconium hydroxide.

Stages of Thermal Decomposition

The thermal decomposition process is characterized by several distinct stages, each associated with specific temperature ranges and physicochemical changes.

Stage 1: Dehydration and Dehydroxylation (Room Temperature to ~400°C) In this initial stage, physically adsorbed water is removed, followed by the elimination of chemically bound water and hydroxyl groups from the zirconium hydroxide structure. This is an endothermic process, observable as a significant weight loss in TGA and an endothermic peak in DTA. The decomposition can be represented by the following reaction:

Zr(OH)₄ → ZrO₂ + 2H₂O[2]

Stage 2: Crystallization to Tetragonal Zirconia (~400°C - 500°C) Following dehydroxylation, the now amorphous zirconia begins to crystallize. This is an exothermic process, marked by a sharp peak in the DTA curve with no associated weight loss in the TGA curve.[4] The first crystalline phase to form is typically the metastable tetragonal zirconia (t-ZrO₂).[5]

Stage 3: Phase Transformation to Monoclinic Zirconia (>600°C) As the temperature further increases, the metastable tetragonal phase transforms into the thermodynamically stable monoclinic zirconia (m-ZrO₂).[5] The temperature of this transformation can be influenced by factors such as crystallite size and the presence of impurities.

Quantitative Data Analysis

The quantitative analysis of the thermal decomposition process provides valuable insights into the material's properties and transformation kinetics. The following tables summarize typical data obtained from various analytical techniques.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA) Data

| Temperature Range (°C) | Event | Weight Loss (%) | DTA Peak | Reference |

| 30 - 200 | Dehydration (loss of adsorbed water) | ~11-15 | Endothermic (~80-140°C) | [3] |

| 200 - 450 | Dehydroxylation (loss of structural -OH groups) | ~10-15 | Endothermic | [3] |

| ~400 - 500 | Crystallization of amorphous ZrO₂ to t-ZrO₂ | Negligible | Exothermic (~419-450°C) | [4] |

| >600 | Phase transformation from t-ZrO₂ to m-ZrO₂ | Negligible | - | [5] |

X-ray Diffraction (XRD) Data: Phase Evolution and Crystallite Size

| Calcination Temperature (°C) | Predominant Crystalline Phase(s) | Typical Crystallite Size (nm) | Reference |

| < 400 | Amorphous | - | [5] |

| 400 - 600 | Tetragonal (t-ZrO₂) and Monoclinic (m-ZrO₂) | 5 - 15 | [6] |

| 600 - 800 | Monoclinic (m-ZrO₂) with some Tetragonal (t-ZrO₂) | 15 - 30 | [6] |

| > 800 | Monoclinic (m-ZrO₂) | > 30 | [6] |

BET Surface Area Analysis

| Calcination Temperature (°C) | BET Surface Area (m²/g) | Reference |

| 400 | 150 - 250 | [7] |

| 600 | 50 - 150 | [7] |

| 800 | 20 - 70 | [7] |

| 1000 | < 20 | [7] |

Experimental Protocols for Characterization

Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline the methodologies for key characterization techniques.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

Objective: To determine the weight loss and thermal events associated with the decomposition of zirconium hydroxide.

Instrumentation: A simultaneous TGA/DTA instrument.

General Procedure: [8]

-

Sample Preparation: Accurately weigh a small amount of the dried zirconium hydroxide powder (typically 5-10 mg) into an alumina or platinum crucible.

-

Instrument Setup: Place the crucible in the TGA instrument.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from room temperature to 1000°C at a constant heating rate (e.g., 10°C/min).

-

Atmosphere: Use a controlled atmosphere, typically flowing air or an inert gas like nitrogen, at a specific flow rate (e.g., 50-100 mL/min).

-

-

Data Acquisition: Record the sample weight (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve for percentage weight loss at different temperature intervals and the DTA curve for the temperatures of endothermic and exothermic peaks.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases present and determine the crystallite size of the zirconia at different stages of thermal decomposition.

Instrumentation: A powder X-ray diffractometer.

Procedure:

-

Sample Preparation: Prepare samples of zirconium hydroxide calcined at various temperatures (e.g., 400°C, 600°C, 800°C, 1000°C) for a fixed duration (e.g., 2 hours). Gently grind the calcined powders to ensure a uniform particle size.

-

Instrument Setup: Mount the powdered sample in a sample holder.

-

Data Collection:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Scan Range: Scan a 2θ range from 20° to 80°.

-

Scan Speed: Use a slow scan speed (e.g., 1-2°/min) to obtain good resolution.

-

-

Data Analysis:

-

Phase Identification: Compare the obtained diffraction patterns with standard diffraction patterns from the JCPDS-ICDD database to identify the crystalline phases (tetragonal and monoclinic zirconia).

-

Crystallite Size Calculation: Estimate the average crystallite size (D) using the Scherrer equation: D = Kλ / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

-

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Objective: To measure the specific surface area of the zirconia powders obtained at different calcination temperatures.

Instrumentation: A BET surface area analyzer.

Procedure: [9]

-

Sample Preparation: Degas the calcined zirconia samples under vacuum at an elevated temperature (e.g., 200-300°C) for several hours to remove any adsorbed gases and moisture.

-

Analysis: Perform nitrogen adsorption-desorption measurements at liquid nitrogen temperature (77 K).

-

Data Analysis: Calculate the specific surface area from the nitrogen adsorption isotherm using the BET equation.

Influence of Synthesis Parameters on Thermal Decomposition

The conditions used for the precipitation of zirconium hydroxide have a profound impact on its thermal decomposition behavior and the properties of the resulting zirconia.

Caption: Influence of synthesis parameters on the final properties of zirconia.

-

pH of Precipitation: The pH during precipitation affects the particle size and agglomeration of the hydroxide, which in turn influences the crystallite size and phase transformation temperatures of the resulting zirconia.[10][11] Higher pH values during precipitation can lead to smaller crystallites of tetragonal zirconia upon calcination.[12]

-

Precipitating Agent: The choice of base (e.g., NH₄OH vs. NaOH) can affect the morphology and purity of the precursor.

-

Aging: The duration and temperature of aging the hydroxide precipitate can impact the final surface area and phase stability of the zirconia.[7]

Conclusion

The thermal decomposition of zirconium hydroxide is a versatile and widely used method for producing high-quality zirconia powders. A thorough understanding of the synthesis of the hydroxide precursor and the subsequent thermal decomposition pathway is crucial for controlling the properties of the final zirconia product. By carefully manipulating synthesis parameters and calcination conditions, researchers can tailor the crystallite size, phase composition, and surface area of the zirconia to meet the specific demands of advanced applications in research, science, and drug development. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and optimization of this important material synthesis process.

References

- 1. benchchem.com [benchchem.com]

- 2. Zirconium hydroxide synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DSpace [scholarbank.nus.edu.sg]

- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 9. Hydrothermal synthesis of zirconia doped with naturally mixed rare earths oxides and their electrochemical properties for possible applications in solid oxide fuel cells | Manufacturing Review [mfr.edp-open.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Zirconium Hydroxide in Acids and Bases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium hydroxide, Zr(OH)₄, is a versatile inorganic compound with significant applications in catalysis, ceramics, and increasingly, in the pharmaceutical and biomedical fields. Its utility is often dictated by its solubility characteristics in aqueous media. As an amphoteric hydroxide, zirconium hydroxide exhibits solubility in both acidic and basic environments, a property crucial for its synthesis, purification, and application.[1] This technical guide provides a comprehensive overview of the solubility of zirconium hydroxide in various acidic and basic solutions, detailing the underlying chemical principles, experimental methodologies for solubility determination, and quantitative solubility data.

Core Concepts: Amphoterism and Hydrolysis of Zirconium(IV)

Zirconium hydroxide's solubility is fundamentally governed by its amphoteric nature and the complex hydrolysis behavior of the zirconium(IV) ion (Zr⁴⁺) in aqueous solutions.

Amphoterism: Zirconium hydroxide can react with both acids and bases.[1] In acidic solutions, it acts as a base, dissolving to form various zirconium salts. In strongly alkaline environments, it can act as an acid to form zirconates.

Hydrolysis of Zirconium(IV): In aqueous solutions, the Zr⁴⁺ ion undergoes extensive hydrolysis, forming a series of mononuclear and polynuclear hydroxy complexes. The specific species present are highly dependent on the pH and the total zirconium concentration. This complex speciation significantly influences the solubility of zirconium hydroxide.

Solubility in Acidic Media

Zirconium hydroxide is generally soluble in mineral acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and nitric acid (HNO₃).[1][2] The dissolution process involves the reaction of the hydroxide with hydrogen ions (H⁺) to form water and various soluble zirconium species.

In strongly acidic conditions, the predominant species can range from the simple hydrated Zr⁴⁺ ion to various hydroxy complexes like [Zr(OH)]³⁺, [Zr(OH)₂]²⁺, and polynuclear species such as [Zr₄(OH)₈]⁸⁺. The formation of these complex ions is a key factor in the dissolution of zirconium hydroxide in acids.

Quantitative Solubility Data in Acids

Precise quantitative solubility data for zirconium hydroxide in various acids is complex due to the formation of multiple zirconium species in solution. However, studies on the solubility of zirconium hydrous oxides provide valuable insights. For instance, in strongly acidic conditions, the solubility of Zr(OH)₄ has been reported to be less than 10⁻⁶ M. The solubility is influenced by factors such as the crystallinity of the solid, temperature, and the specific acid used.

| Acid | Concentration | Temperature (°C) | Solubility (Molarity) | Notes |

| HCl | Strong Acid | 25 | < 10⁻⁶ | Solubility is dependent on the formation of various chloro-aqua-hydroxy complexes. |

| H₂SO₄ | Strong Acid | 25 | < 10⁻⁶ | Formation of stable sulfato complexes can influence solubility. |

| HNO₃ | Strong Acid | 25 | < 10⁻⁶ | Primarily forms aqua-hydroxy complexes. |

| Perchloric Acid (HClO₄) | 0.1 M - 1.0 M | 25 | Varies | Studies in perchlorate media are common to minimize complexation by the anion. Solubility is pH-dependent. |

Note: The provided solubility values are indicative and can vary based on experimental conditions. The complexity of zirconium hydrolysis makes it challenging to provide single, definitive solubility values.

Dissolution Mechanism in Acidic Solution

The dissolution of zirconium hydroxide in an acidic medium can be represented by a series of equilibria involving the protonation of the hydroxide ions and subsequent formation of soluble zirconium species.

Caption: Dissolution pathway of Zr(OH)₄ in acidic media.

Solubility in Basic Media

Zirconium hydroxide is generally considered insoluble in water and weak bases like ammonium hydroxide.[1] However, its amphoteric nature allows it to dissolve in strong alkaline solutions, such as concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH), particularly upon heating or fusion. In these conditions, it reacts to form zirconates.

Quantitative Solubility Data in Bases

Quantitative data on the solubility of zirconium hydroxide in basic solutions is scarce. It is generally accepted that the solubility is very low in dilute alkaline solutions. However, in highly alkaline conditions, the solubility increases with increasing pH due to the formation of soluble zirconate species.

| Base | Concentration | Temperature (°C) | Solubility | Notes |

| NaOH | Dilute | 25 | Very Low / Insoluble | |

| NaOH | Concentrated | Elevated | Soluble | Forms sodium zirconate (e.g., Na₂ZrO₃). |

| KOH | Dilute | 25 | Very Low / Insoluble | |

| KOH | Concentrated | Elevated | Soluble | Forms potassium zirconate. |

| NH₄OH | Various | 25 | Insoluble |

Dissolution Mechanism in Basic Solution

In the presence of a strong base, zirconium hydroxide acts as a Lewis acid, accepting hydroxide ions to form soluble hydroxo complexes, which can be considered as zirconates.

Caption: Dissolution pathway of Zr(OH)₄ in basic media.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of zirconium hydroxide. The choice of method depends on the specific conditions and the required accuracy.

Undersaturation Method

This is a common method for determining the equilibrium solubility of a sparingly soluble salt.

Protocol:

-

Preparation of Solid: A well-characterized solid phase of zirconium hydroxide is required.

-

Solvent Preparation: Prepare a series of aqueous solutions with the desired acid or base concentrations and ionic strength.

-

Equilibration: Add an excess of the solid zirconium hydroxide to each solution in sealed containers. Agitate the suspensions at a constant temperature for a prolonged period (days to weeks) to ensure equilibrium is reached. The time to reach equilibrium can be significant for zirconium hydroxide due to its slow dissolution kinetics.

-

Phase Separation: Separate the solid and liquid phases by centrifugation and/or filtration through a membrane with a pore size small enough to remove colloidal particles (e.g., ultrafiltration).

-

Concentration Analysis: Determine the concentration of zirconium in the clear supernatant using a sensitive analytical technique such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

-

Data Analysis: The measured zirconium concentration represents the solubility under the specific experimental conditions.

Caption: Workflow for the undersaturation method.

Potentiometric Titration

This method can be used to determine the solubility product (Ksp) by titrating a saturated solution of the metal hydroxide.

Protocol:

-

Saturated Solution: Prepare a saturated solution of zirconium hydroxide by equilibrating the solid with deionized water.

-

Titration Setup: Calibrate a pH electrode and set up a titration apparatus.

-

Titration: Titrate a known volume of the saturated zirconium hydroxide solution with a standardized acid (e.g., HCl). Record the pH as a function of the titrant volume.

-

Data Analysis: The equivalence point of the titration allows for the calculation of the hydroxide ion concentration in the saturated solution. From this, the zirconium ion concentration and the Ksp can be determined.

Caption: Workflow for potentiometric titration.

Conclusion

The solubility of zirconium hydroxide is a complex phenomenon dictated by its amphoteric character and the extensive hydrolysis of the zirconium(IV) ion. It is readily soluble in strong acids, forming a variety of soluble cationic species. While generally insoluble in water and weak bases, it dissolves in strong alkaline solutions at elevated temperatures to form zirconates. The quantitative determination of its solubility requires careful experimental design to account for the slow kinetics and the formation of colloidal and polynuclear species. The information and protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this important inorganic compound.

References

Zirconium hydroxide CAS number and material safety data

An In-depth Technical Guide to Zirconium Hydroxide: CAS Number and Material Safety Data

This technical guide provides comprehensive information on the CAS number and material safety data for zirconium hydroxide, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification

The Chemical Abstracts Service (CAS) number for Zirconium(IV) hydroxide is 14475-63-9 .[1][2]

Physicochemical Properties

Zirconium hydroxide is a white, amorphous, and bulky powder.[3][4] It is described as a water-insoluble, slightly alkaline amphoteric oxide.[4][5] Key quantitative properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | Zr(OH)₄ or H₄O₄Zr | [2] |

| Molecular Weight | 159.25 g/mol | [2][6] |

| Appearance | White, bulky, amorphous powder | [3][4] |

| Density | Approximately 3.25 - 3.28 g/cm³ | [3][7] |

| Melting Point | Decomposes at approximately 270°C - 550°C | [3][4][5][7] |

| Solubility | Insoluble in water and alkalies; Soluble in dilute mineral acids | [3][4][5][7] |

Hazard Identification and Safety Precautions

Zirconium hydroxide is classified as an irritant.[3] The following tables outline its hazard classifications and the corresponding precautionary measures.

GHS Hazard Statements

| Code | Statement | Source |

| H315 | Causes skin irritation | [6][8][9] |

| H319 | Causes serious eye irritation | [6][8][9] |

| H335 | May cause respiratory irritation | [6][8][9] |

GHS Precautionary Statements

| Code | Statement | Source |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [8][9] |

| P264 | Wash skin thoroughly after handling. | [8] |

| P271 | Use only outdoors or in a well-ventilated area. | [8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8][9] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [8] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [9] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][9] |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | [8] |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | [8] |

| P362 | Take off contaminated clothing and wash before reuse. | [8] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [8][9] |

| P405 | Store locked up. | [8][9] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [8][9] |

Experimental and Handling Protocols

While specific experimental protocols are proprietary to individual research, this section outlines standard procedures for handling, storage, and emergency response based on material safety data sheets.

Handling and Storage

-

Handling: Handle in a well-ventilated place, wearing suitable protective clothing to avoid contact with skin and eyes.[9] Measures should be in place to prevent the formation of dust and aerosols.[9][10] Use non-sparking tools and prevent fire caused by electrostatic discharge.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8][9] Keep away from incompatible materials such as strong oxidizing agents.[8]

Accidental Release Measures

In the event of a spill, personal protective equipment should be worn, and unprotected personnel should be kept away.[8] Ensure adequate ventilation and remove all sources of ignition.[8] The spilled material should be contained and collected by vacuuming, sweeping, or absorbing with an inert material and placed into a suitable disposal container.[8] Do not let the product enter drains, other waterways, or soil.[8]

First-Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9][10]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[8][9] Seek medical attention if irritation occurs.[8]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[8] Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention.[8]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[10]

Exposure Controls and Personal Protection

Exposure Limits

| Parameter | Value | Source |

| Permissible Exposure Limit (PEL) | 5.0 mg/m³ (as Zr) | [11] |

| Threshold Limit Value (TLV) | 5.0 mg/m³ (as Zr) | [11] |

| TLV-STEL | 10.0 mg/m³ (as Zr) | [11] |

| Immediately Dangerous to Life or Health (IDLH) | 25.0 mg/m³ (as Zr) | [11] |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[8]

-

Skin Protection: Wear impervious gloves and protective clothing.[8][9][12]

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations below recommended exposure limits, a NIOSH-approved respirator is advised.[10]

Toxicological and Ecological Information

-

Toxicity: Detailed toxicological properties have not been thoroughly investigated. Skin contact may cause inflammation, itching, scaling, reddening, or blistering.[8] Eye contact can result in redness, pain, or severe eye damage.[8] Inhalation may lead to irritation of the lungs and respiratory system.[8]

-

Ecological Information: No specific data is available on the ecological effects of zirconium hydroxide. It is advised to prevent its entry into drains and waterways.[8]

Visualized Workflow

The following diagram illustrates a logical workflow for responding to a zirconium hydroxide spill, as described in the accidental release measures.

Caption: Emergency protocol for a zirconium hydroxide spill.

References

- 1. Zirconium(IV) hydroxide - Wikipedia [en.wikipedia.org]

- 2. Zirconium(IV) hydroxide 97% | 14475-63-9 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. Zirconium hydroxide | 14475-63-9 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Zirconium hydroxide (Zr(OH)4), (T-4)- | H4O4Zr | CID 84465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. News - What is zirconium hydroxide? [xingluchemical.com]

- 8. aksci.com [aksci.com]

- 9. echemi.com [echemi.com]

- 10. file1.lookchem.com [file1.lookchem.com]

- 11. Zirconium hydroxide | HOZr- | CID 3014698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ltschem.com [ltschem.com]

A Comprehensive Technical Guide to the Physical Properties of Amorphous Zirconium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorphous zirconium hydroxide, often represented as Zr(OH)₄·nH₂O, is a hydrated form of zirconium oxide that lacks long-range crystalline order. Its unique physical and chemical properties, including high surface area, amphoteric nature, and thermal stability, make it a material of significant interest in various scientific and industrial fields. This technical guide provides an in-depth exploration of the core physical properties of amorphous zirconium hydroxide, offering valuable data and detailed experimental methodologies for professionals in research and development.

Morphological Properties

The morphology of amorphous zirconium hydroxide is typically characterized by nanoparticles that tend to agglomerate into larger structures. Electron microscopy techniques are essential for visualizing these features.

Table 1: Morphological Characteristics of Amorphous Zirconium Hydroxide

| Property | Typical Values | Characterization Technique | Reference |

| Primary Particle Size | ~20 nm | Scanning Electron Microscopy (SEM) | [1] |

| Aggregate Structure | Irregular agglomerates | Scanning Electron Microscopy (SEM) | [1] |

| Nanoparticle Morphology | N/A | Transmission Electron Microscopy (TEM) |

Experimental Protocol: Scanning Electron Microscopy (SEM)

Objective: To visualize the surface morphology and microstructure of amorphous zirconium hydroxide powder.

Methodology:

-

Sample Preparation: A small amount of the amorphous zirconium hydroxide powder is mounted onto an aluminum stub using double-sided conductive carbon tape. To ensure a conductive surface and prevent charging under the electron beam, the sample is sputter-coated with a thin layer of a conductive material, such as gold or palladium.

-

Imaging: The coated sample is then introduced into the high-vacuum chamber of the scanning electron microscope. An electron beam is accelerated and focused onto the sample surface. The interaction of the primary electrons with the sample generates secondary electrons, which are detected to form an image of the surface topography.

-

Instrumentation and Parameters:

-

Instrument: A high-resolution scanning electron microscope.

-

Accelerating Voltage: Typically in the range of 5-20 kV.

-

Working Distance: Optimized for high-resolution imaging.

-

Detector: Everhart-Thornley detector for secondary electron imaging.

-

Experimental Protocol: Transmission Electron Microscopy (TEM)

Objective: To observe the size, shape, and aggregation of primary amorphous zirconium hydroxide nanoparticles.

Methodology:

-

Sample Preparation: A dilute suspension of the amorphous zirconium hydroxide powder is prepared in a suitable solvent like ethanol. The suspension is then sonicated for a few minutes to ensure good dispersion. A drop of the suspension is placed onto a TEM grid (typically a carbon-coated copper grid) and allowed to dry completely.

-

Imaging: The TEM grid is loaded into the sample holder and inserted into the transmission electron microscope. A high-energy electron beam is transmitted through the thin sample. The transmitted and scattered electrons are focused by a series of electromagnetic lenses to form a high-resolution image on a fluorescent screen or a digital camera.

-

Instrumentation and Parameters:

-

Instrument: A high-resolution transmission electron microscope.

-

Accelerating Voltage: Typically 100-200 kV.

-

Imaging Mode: Bright-field imaging is commonly used to visualize the nanoparticle morphology.

-

Structural Properties

The defining structural characteristic of amorphous zirconium hydroxide is the absence of a regular, repeating atomic arrangement, which is confirmed by X-ray diffraction.

X-ray Diffraction (XRD) Analysis

XRD patterns of amorphous zirconium hydroxide typically show broad, diffuse humps rather than sharp Bragg peaks, which are characteristic of crystalline materials. A broad peak is commonly observed around 2θ ≈ 30°.[2]

Experimental Protocol: X-ray Diffraction (XRD)

Objective: To confirm the amorphous nature of the zirconium hydroxide sample.

Methodology:

-

Sample Preparation: A sufficient amount of the amorphous zirconium hydroxide powder is gently packed into a sample holder. The surface of the powder should be flat and level with the surface of the holder to ensure accurate diffraction data.

-

Data Acquisition: The sample holder is placed in the X-ray diffractometer. The instrument is configured to scan over a specific range of 2θ angles (e.g., 10-80°). A monochromatic X-ray beam (commonly Cu Kα radiation) is directed onto the sample, and the intensity of the diffracted X-rays is measured as a function of the 2θ angle.

-

Instrumentation and Parameters:

-

Instrument: A powder X-ray diffractometer.

-

X-ray Source: Cu Kα (λ = 1.5406 Å).

-

Scan Range (2θ): 10° to 80°.

-

Step Size: 0.02°.

-

Scan Speed: 1-2°/min.

-

Thermal Behavior

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for understanding the thermal stability and phase transitions of amorphous zirconium hydroxide upon heating. The material typically undergoes dehydration followed by crystallization into zirconium oxide (zirconia). The transformation from amorphous Zr(OH)₄ to tetragonal ZrO₂ can be studied in detail using these techniques.

Table 2: Thermal Properties of Amorphous Zirconium Hydroxide

| Property | Temperature Range (°C) | Observation | Technique | Reference |

| Dehydration (loss of physisorbed water) | 30 - 200 | Endothermic peak, weight loss | TGA/DTA | [3] |

| Dehydroxylation (loss of structural water) | 200 - 400 | Endothermic peak, weight loss | TGA/DTA | |

| Crystallization to t-ZrO₂ | 350 - 450 | Sharp exothermic peak | DSC/DTA | |

| Transformation to m-ZrO₂ | >600 | Exothermic peak | DSC/DTA | [3] |

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, water content, and crystallization temperature of amorphous zirconium hydroxide.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the amorphous zirconium hydroxide powder (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Analysis: The crucible is placed in the TGA-DSC instrument. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., air or nitrogen). The TGA measures the change in mass of the sample as a function of temperature, while the DSC measures the heat flow to or from the sample compared to a reference.

-

Instrumentation and Parameters:

-

Instrument: A simultaneous TGA-DSC analyzer.

-

Heating Rate: 10 °C/min.

-

Temperature Range: Room temperature to 1000 °C.

-

Atmosphere: Air or Nitrogen at a constant flow rate.

-

Crucible: Alumina or Platinum.

-

Surface Properties

The surface properties of amorphous zirconium hydroxide, such as its surface area and surface charge, are critical for its application in catalysis, adsorption, and drug delivery.

Table 3: Surface Properties of Amorphous Zirconium Hydroxide

| Property | Typical Values | Characterization Technique | Reference |

| BET Surface Area | Can exceed 200 m²/g | Nitrogen Adsorption (BET) | [4] |

| Pore Characteristics | Mesoporous | Nitrogen Adsorption (BJH) | |

| Isoelectric Point (IEP) | pH 5 - 7.5 | Zeta Potential Measurement | [5][6][7] |

Experimental Protocol: BET Surface Area Analysis

Objective: To determine the specific surface area and pore size distribution of amorphous zirconium hydroxide.

Methodology:

-

Sample Degassing: A known weight of the amorphous zirconium hydroxide powder is placed in a sample tube and degassed under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove any adsorbed moisture and other contaminants from the surface.

-

Nitrogen Adsorption: The degassed sample tube is then transferred to the analysis port of the BET instrument and cooled to liquid nitrogen temperature (77 K). Nitrogen gas is introduced into the sample tube at various controlled pressures. The amount of nitrogen gas adsorbed onto the surface of the material at each pressure point is measured.

-

Data Analysis: The Brunauer-Emmett-Teller (BET) equation is applied to the adsorption data in a specific relative pressure range to calculate the monolayer capacity, from which the specific surface area is determined. The pore size distribution can be calculated from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.

Experimental Protocol: Zeta Potential and Isoelectric Point (IEP) Determination

Objective: To measure the surface charge of amorphous zirconium hydroxide particles in a suspension and determine the pH at which the net charge is zero (isoelectric point).

Methodology:

-

Sample Preparation: A dilute suspension of amorphous zirconium hydroxide is prepared in deionized water or a specific electrolyte solution. The pH of the suspension is adjusted to a desired value using dilute acid (e.g., HCl) or base (e.g., NaOH).

-

Measurement: The suspension is injected into the measurement cell of a zeta potential analyzer. An electric field is applied across the cell, causing the charged particles to move. The velocity of the particles is measured using a laser Doppler velocimetry technique. The electrophoretic mobility is then used to calculate the zeta potential.

-

IEP Determination: The zeta potential is measured at various pH values, and the results are plotted as zeta potential versus pH. The isoelectric point is the pH at which the zeta potential curve crosses zero.

Experimental Workflows

Workflow for Material Characterization

Caption: Workflow for the synthesis and physical characterization of amorphous zirconium hydroxide.

Logical Relationship of Thermal Decomposition

Caption: Thermal decomposition pathway of amorphous zirconium hydroxide.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of amorphous zirconium hydroxide, supported by quantitative data and comprehensive experimental protocols. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is fundamental for the effective utilization of this versatile material in various applications. The provided methodologies and workflows serve as a practical resource for the characterization and analysis of amorphous zirconium hydroxide.

References

Crystalline structure of zirconium hydroxide polymorphs

An In-depth Technical Guide to the Crystalline Structure of Zirconium Hydroxide and Its Polymorphic Derivatives

Introduction

Zirconium (IV) hydroxide is a widely utilized inorganic compound, often described with the general formula Zr(OH)₄·nH₂O or as hydrous zirconia (ZrO₂·nH₂O).[1][2] It is typically a white, amorphous solid with low solubility in water but soluble in acids.[3][4] While generally lacking a long-range crystalline order itself, zirconium hydroxide is a critical precursor in the synthesis of zirconium dioxide (zirconia, ZrO₂), a material renowned for its exceptional thermal stability, mechanical properties, and chemical resistance.[5][6] The properties of the final zirconia product are profoundly influenced by the synthesis conditions of the initial hydroxide precursor.[7][8]

This technical guide provides a comprehensive overview of the structure of zirconium hydroxide and the crystalline polymorphs of zirconia that are derived from it. It details the synthesis methodologies, the transformation pathways from the amorphous hydroxide to crystalline oxide phases, and the structural characteristics of the resulting polymorphs. This document is intended for researchers, scientists, and drug development professionals who utilize zirconium-based materials in catalysis, ceramics, and biomedical applications such as drug delivery and medical implants.[3][9]

The Amorphous Nature of Zirconium Hydroxide

As commonly prepared, zirconium hydroxide is amorphous to X-ray diffraction, meaning it lacks the long-range ordered crystal structure of true crystalline solids.[10][11] Its structure is better described as a polymeric network of zirconium atoms linked by hydroxo (-OH) and oxo (-O-) bridges, with coordinated water molecules on the surface.[11] Structural models based on Extended X-ray Absorption Fine Structure (EXAFS) data suggest a short-range order based on the linking of tetrameric units, [Zr(OH)₂·4H₂O]₄⁸⁺, which form two-dimensional sheets.[5] The amorphous nature and high surface area make it an excellent precursor for catalytic applications.[12][13]

Synthesis and Transformation Pathways

The synthesis route of the zirconium hydroxide precursor is a determining factor for the crystalline phase of the zirconia obtained after calcination.[14] The key transformation is the thermal decomposition of the amorphous hydroxide into crystalline zirconia, a process that can be carefully controlled to yield specific polymorphs.

Synthesis of Zirconium Hydroxide Precursor

Several methods are employed to synthesize the amorphous hydroxide precursor.

Experimental Protocol 1: Precipitation A common bottom-up approach involves the precipitation of the hydroxide from a zirconium salt solution.[7][8]

-

Precursor Solution : Dissolve a zirconium salt, such as zirconium oxychloride (ZrOCl₂·8H₂O), in deionized water to create a solution of a specific concentration (e.g., 0.39 M).[7]

-

Precipitation : Add a base, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), drop-wise into the zirconium salt solution under vigorous stirring.[7][15] The final pH of the solution is a critical parameter, with different pH values leading to precursors that crystallize differently upon heating.[7][16]

-

Aging/Restructuring : The resulting white precipitate (gel) may be aged, sometimes at elevated temperatures (e.g., 80°C), to allow for structural reorganization.[7]

-

Washing & Drying : The precipitate is then washed thoroughly to remove residual ions and dried. Dialysis can be used for purification.[7] The resulting material is amorphous zirconium hydroxide.

Experimental Protocol 2: Sol-Gel Method The sol-gel method allows for the formation of a homogenous gel that can be calcined to produce zirconia.[16][17]

-

Precursor Solution : Zirconium alkoxides (e.g., zirconium n-butoxide) are dissolved in an alcohol.[16]

-

Hydrolysis & Condensation : The solution is hydrolyzed by the controlled addition of water, often in the presence of an acid or base catalyst. This leads to the formation of a "sol" of small particles.

-

Gelation : With time and evaporation of the solvent, the particles link together to form a continuous network, resulting in a "gel".

-

Drying & Calcination : The gel is dried to remove the solvent and then calcined at elevated temperatures to form the crystalline zirconia phases.

The general workflow for producing zirconia nanoparticles from a hydroxide precursor is illustrated below.

References

- 1. Zirconium(IV) hydroxide - Wikipedia [en.wikipedia.org]

- 2. Zirconium Hydroxide Nanoparticles / Nanopowder (Zr(OH)4, 99.9%, 40 nm, Amorphous) [us-nano.com]

- 3. News - What is zirconium hydroxide? [xingluchemical.com]

- 4. 14475-63-9 CAS MSDS (Zirconium hydroxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. ‘Hydroxide’ precursor to zirconia: extended X-ray absorption fine structure study - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. News - What is the use of zirconium hydroxide? [zhuoerchem.com]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. Bottom-up/top-down synthesis of stable zirconium hydroxide nanophases - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. marketresearchstore.com [marketresearchstore.com]

- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 11. researchgate.net [researchgate.net]

- 12. Zirconium(IV) hydroxide 97 14475-63-9 [sigmaaldrich.com]

- 13. noahchemicals.com [noahchemicals.com]

- 14. Bottom-up/top-down synthesis of stable zirconium hydroxide nanophases - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. ovid.com [ovid.com]

- 16. 14475-63-9|Zirconium(IV) hydroxide|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Amphoteric Nature of Zirconium Hydroxide in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium hydroxide, nominally represented as Zr(OH)₄, is a fascinating and complex inorganic compound. While often depicted as a simple hydroxide, its existence in aqueous solutions is characterized by a dynamic interplay of hydrolysis, polymerization, and olation, leading to a variety of chemical species. A key characteristic of zirconium hydroxide is its amphoteric nature, meaning it can react with both acids and bases. This property is of significant interest in various fields, including materials science, catalysis, and pharmaceuticals, where the surface chemistry of zirconium-based materials is critical.

This technical guide provides a comprehensive overview of the amphoteric behavior of zirconium hydroxide in aqueous solutions, detailing its chemical reactions, quantitative properties, and the experimental methods used for its characterization.

Chemical Reactions in Aqueous Solutions

Zirconium hydroxide's amphoterism is demonstrated by its reactions with both acidic and basic solutions. In its solid form, it is largely insoluble in water but will react with strong acids and bases.

Reaction with Acids

In the presence of an acid, zirconium hydroxide acts as a base, accepting protons and dissolving to form various zirconyl species. With hydrochloric acid, for instance, the reaction proceeds as follows:

Zr(OH)₄(s) + 4HCl(aq) → ZrCl₄(aq) + 4H₂O(l) [1]

In aqueous solution, the zirconium tetrachloride will be hydrated. The predominant species in acidic solutions are various hydrolyzed forms of the [Zr(H₂O)ₙ]⁴⁺ cation.

Reaction with Bases

In strongly basic solutions, zirconium hydroxide exhibits acidic behavior, donating protons to form zirconates. For example, with sodium hydroxide, the reaction can be represented as:

Zr(OH)₄(s) + 2NaOH(aq) → Na₂--INVALID-LINK--

The formation of zirconates is more commonly achieved at elevated temperatures by fusing zirconium dioxide with alkali hydroxides. However, the principle of zirconate formation in aqueous solution with strong bases underscores the acidic character of zirconium hydroxide.

Quantitative Data

| Property | Value | Conditions | Reference |

| Solubility Product (as ZrO₂) | log Ksp ≈ -62.46 ± 0.10 | 25 °C | [1] |

| Solubility in Neutral pH | 10⁻⁹ to 10⁻¹² M | pH 7 | [2] |

| Isoelectric Point (IEP) | 4.0 - 4.9 | Measured by micro-electrophoresis on amorphous hydrous zirconia |

Experimental Protocols

Synthesis of Zirconium Hydroxide

A common method for synthesizing zirconium hydroxide in the laboratory is through the precipitation of a soluble zirconium salt with a base.

Materials:

-

Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

-

Ammonium hydroxide (NH₄OH) solution (25%)

-

Deionized water

Procedure:

-

Prepare a 0.1 M aqueous solution of zirconium oxychloride octahydrate.

-

Slowly add the zirconium oxychloride solution dropwise to the ammonium hydroxide solution at room temperature with vigorous stirring.

-